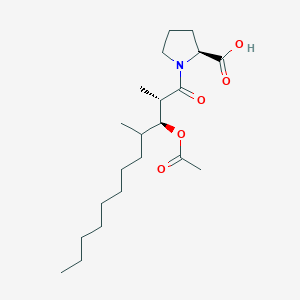
Tumonoic acid F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tumonoic acid F is a N-acyl-amino acid. It has a role as a metabolite.
科学的研究の応用
Antimicrobial Activity
Tumonoic acid F exhibits significant antimicrobial properties. Research indicates that it has an inhibitory concentration (IC50) of 62 μM against various microbial strains, making it a potent candidate for further exploration in antimicrobial therapies. This compound has been shown to inhibit cell-to-cell communication in Vibrio harveyi, which is crucial for bacterial virulence and biofilm formation .
Table 1: Antimicrobial Efficacy of this compound
| Microbial Strain | IC50 (μM) |
|---|---|
| Vibrio harveyi | 62 |
| Other tested strains | Varies |
Anti-Inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. In studies involving RAW264.7 murine macrophage cells, it showed significant inhibition of nitric oxide production with an IC50 value of approximately 9.8 μM. This suggests its potential utility in treating inflammatory conditions .
Case Study: Inhibition of Nitric Oxide Production
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Method : RAW264.7 macrophages were treated with varying concentrations of this compound.
- Results : The compound significantly reduced nitric oxide levels at concentrations as low as 9.8 μM.
Anticancer Potential
The anticancer properties of this compound are emerging as a significant area of interest. Preliminary studies indicate that it may have cytotoxic effects against certain cancer cell lines. For instance, it has shown moderate cytotoxicity against human lung cancer cells (NCI-H460) and neuro-2a mouse neuroblastoma cells, with IC50 values indicating potential efficacy .
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H460 (Lung cancer) | ~40 |
| Neuro-2a (Neuroblastoma) | ~62 |
化学反応の分析
Structural Identification and Key Functional Groups
Tumonoic acid F contains:
Key NMR Data (CDCl₃, 300 MHz) :
| Position | δC (ppm) | δH (ppm) | Multiplicity |
|---|---|---|---|
| C-1 | 175.6 | – | – |
| C-2 | 40.0 | 2.96 | dq (9.6, 6.8) |
| C-3 | 77.5 | 5.21 | dd (9.6, 1.5) |
| Acetyl | 21.1 | 2.07 | s |
Ester Hydrolysis
The acetyloxy group at C-3 undergoes hydrolysis under alkaline conditions to yield deacetylated derivatives. This reaction is critical for structure-activity relationship studies:
Tumonoic acid FNaOH H2O3 Hydroxy analog+Acetate
-
Conditions : 2 M NaOH in methanol-THF (1:1), room temperature .
-
Evidence : Analogous deacetylation was reported for tumonoic acid A .
Amide Coupling
The pyrrolidine-2-carboxylic acid moiety participates in amide bond formation. For example, methyl esters are synthesized via carbodiimide-mediated coupling:
Pyrrolidine 2 carboxylic acid+AlcoholEDC HCl HOBtEster
Marfey’s Reagent Analysis
The absolute configuration of the proline residue was determined using L-FDAA (Marfey’s reagent) :
-
Hydrolysis : 6 N HCl, 110°C, 24 h.
-
Derivatization : L-FDAA in acetone, 80°C, 30 min.
-
HPLC Analysis : C18 column, 5–50% MeCN gradient.
Mosher’s Esterification
The stereochemistry of the 3-OH group (after deacetylation) was resolved using Mosher’s reagent (MTPA-Cl) :
-
Reaction : this compound derivative + R/S-MTPA-Cl → Diastereomeric esters.
-
Analysis : Δδ values in ¹H NMR confirmed S configuration at C-3 .
Biological Activity and Associated Reactions
This compound’s acetyloxy group modulates bioactivity. In calcium flux assays:
-
Partial inhibition of spontaneous Ca²⁺ oscillations in neocortical neurons at 10 μM .
-
Mechanism : Likely interaction with ion channels via hydrogen bonding from the acetyloxy group .
Comparative Reactivity of Tumonoic Acid Analogs
| Feature | This compound | Tumonoic Acid A |
|---|---|---|
| C-3 Substituent | Acetyloxy | Hydroxy |
| Amide Stability | High | Moderate |
| Solubility | Lipophilic | Moderate |
Detection and Analytical Methods
特性
分子式 |
C21H37NO5 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(2S)-1-[(2S,3S)-3-acetyloxy-2,4-dimethyldodecanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H37NO5/c1-5-6-7-8-9-10-12-15(2)19(27-17(4)23)16(3)20(24)22-14-11-13-18(22)21(25)26/h15-16,18-19H,5-14H2,1-4H3,(H,25,26)/t15?,16-,18-,19-/m0/s1 |
InChIキー |
PFYSYVJVRRSPAP-PVRLSMEHSA-N |
異性体SMILES |
CCCCCCCCC(C)[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)OC(=O)C |
正規SMILES |
CCCCCCCCC(C)C(C(C)C(=O)N1CCCC1C(=O)O)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















